molecular formula C13H16N4 B1479980 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 2098133-55-0

1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Katalognummer: B1479980
CAS-Nummer: 2098133-55-0
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: LNORULHTXZYGMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine belongs to the tetrahydropyrazolopyridine (THPP) scaffold family, a privileged structure in medicinal chemistry. This scaffold is characterized by a fused pyrazole and pyridine ring system, with partial saturation enhancing conformational flexibility and bioavailability. The ethyl group at the N1 position and pyridin-4-yl substituent at C3 contribute to its unique physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name

1-ethyl-3-pyridin-4-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-17-12-5-8-15-9-11(12)13(16-17)10-3-6-14-7-4-10/h3-4,6-7,15H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNORULHTXZYGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=N1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antiproliferative effects, anti-inflammatory activity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]pyridine core with an ethyl group and a pyridine moiety. Its molecular formula is C₉H₁₃N₃, with a molecular weight of approximately 163.22 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of pyrazolo[4,3-c]pyridine compounds. For instance, a study reported that certain derivatives exhibited significant cytotoxicity against leukemia cell lines such as HL60 and K562. The IC50 values for these compounds ranged from 0.70 μM to 1.25 μM, indicating potent activity against cancer cells while maintaining selectivity over normal cell lines .

Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives

CompoundCell LineIC50 (μM)Selectivity Index
Compound AHL600.70 ± 0.14>25
Compound BK5621.25 ± 0.35>20
Compound CVero>25-

Anti-inflammatory Activity

In addition to its antiproliferative properties, this compound has shown promise in anti-inflammatory applications. Research indicates that derivatives of pyrazolo[4,3-c]pyridine can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds tested demonstrated IC50 values as low as 0.04 μM against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications to the pyrazolo[4,3-c]pyridine scaffold can significantly impact biological activity. For example:

  • Substituents on the pyridine ring : Fluorinated groups enhance cytotoxicity.
  • Alkyl chain variations : Altering the length and branching of the ethyl group modifies the compound's lipophilicity and cellular uptake.

Table 2: Structure-Activity Relationships

Substituent TypeEffect on Activity
FluorineIncreased cytotoxicity
MethylModerate activity
EthylEnhanced solubility

Case Studies

Several case studies have documented the efficacy of pyrazolo[4,3-c]pyridine derivatives in preclinical settings:

  • Leukemia Treatment : A derivative was tested in vivo on mice with induced leukemia, showing a significant reduction in tumor size compared to controls.
  • Inflammatory Models : In carrageenan-induced paw edema models in rats, compounds demonstrated reduced swelling and inflammation markers similar to indomethacin.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, research has shown that modifications to the pyrazolo[4,3-c]pyridine scaffold can enhance its potency against various cancer cell lines, including breast and lung cancer models. In vitro assays demonstrated that the compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Neuroprotective Effects
The neuroprotective potential of 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has also been explored. Studies suggest that it may help mitigate neurodegenerative processes associated with diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress markers in neuronal cultures positions it as a valuable candidate for neuroprotective therapies.

3. Antimicrobial Properties
Emerging research indicates that this compound possesses antimicrobial activity against various pathogens. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. Further investigation into the mechanism of action is required to understand how the compound disrupts microbial growth.

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[4,3-c]pyridines for their anticancer activity. The lead compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines. This finding underscores the potential of this chemical class in developing new cancer therapeutics.

Case Study 2: Neuroprotection
In a neurobiology study published in Neuropharmacology, researchers assessed the protective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound.

Case Study 3: Antimicrobial Efficacy
A recent investigation published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of this compound against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for developing new antibiotics.

Vergleich Mit ähnlichen Verbindungen

Antibacterial Agents: Nitrofuran-Tagged THPP Derivatives

Compound 13g : 1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP

  • Structural Differences : Replaces the ethyl group with a 2-methoxyethyl chain and substitutes the pyridin-4-yl with an oxazol-5-yl group. A nitrofuran "warhead" is appended at C5.
  • Activity : Exhibits superior activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) compared to nitrofurantoin, a clinically used nitrofuran antibiotic. The nitrofuran moiety enhances redox cycling and bacterial membrane disruption .
  • SAR Insights : The THPP scaffold improves metabolic stability, while the methoxyethyl chain balances lipophilicity and solubility .

Comparison with Target Compound :
The absence of a nitrofuran group in the target compound suggests a different mechanism of action. However, the pyridin-4-yl substituent may engage in π-π stacking or hydrogen bonding with bacterial targets, warranting further exploration.

Antitubercular Agents: Pantothenate Synthetase Inhibitors

3-Phenyl-THPP Derivatives (e.g., Samala et al., 2013):

  • Structural Differences : Features a phenyl group at C3 instead of pyridin-4-yl.
  • Activity : Inhibits Mycobacterium tuberculosis pantothenate synthetase (PS) with moderate potency (IC₅₀ ~1–10 µM). Hydrophobic substituents on the phenyl ring (e.g., chloro, methyl) enhance activity, while polar groups reduce efficacy .

Compound 6 (Petukhov et al.): 5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

  • Activity : Superior PS inhibition (IC₅₀ = 90 nM) compared to 3-phenyl-THPP derivatives, attributed to the rigid benzoisoxazole core and tert-butyl group optimizing hydrophobic interactions .

Comparison with Target Compound :
The pyridin-4-yl group in the target compound may mimic the aromatic interactions of phenyl derivatives but lacks the steric bulk of tert-butyl groups. Its ethyl chain could improve solubility over bulkier substituents.

Kinase Inhibitors: c-Met-Targeting THPP Derivatives

c-Met Inhibitors (e.g., ):

  • Structural Features : Modifications at C3 and N1 positions tailor selectivity for the c-Met kinase active site.
  • Activity: Demonstrates nanomolar enzymatic potency and anti-proliferative effects in cancer cell lines. Substituents like carboxamides or aromatic rings optimize ATP-binding pocket interactions .

Comparison with Target Compound :
The pyridin-4-yl group in the target compound may engage in key hydrogen bonds with c-Met, similar to carboxamide-containing analogues. The ethyl group could reduce steric hindrance compared to larger N1 substituents.

Immunomodulators: TLR7/8 Antagonists

MHV370 : Features a bicyclo[2.2.2]octane-linked THPP core with methyl and pyrazolo[3,4-b]pyridine substituents.

  • Activity : Potent TLR7/8 antagonist (IC₅₀ < 100 nM) with oral bioavailability. The rigid bicyclic system and methyl groups enhance target selectivity and metabolic stability .

Comparison with Target Compound : The target compound’s simpler structure lacks the complex substituents required for TLR binding but retains the core scaffold for further derivatization.

Vorbereitungsmethoden

Starting Materials and Initial Cyclization

  • Starting materials: A suitable piperidone or dihydropyridine derivative and hydrazine hydrate.
  • Step 1: Reaction of the starting cyclic ketone with hydrazine hydrate to form a pyrazole ring fused to the piperidine ring, yielding the tetrahydro-pyrazolo[4,3-c]pyridine scaffold.

Reaction conditions:

Parameter Details
Reagents Hydrazine hydrate
Solvent Acetic acid, toluene, trifluoroacetic acid, or dimethyl sulfoxide (DMSO)
Temperature 80–120 °C
Time 1–12 hours

This step is crucial for ring closure and formation of the pyrazolo ring fused to the piperidine ring.

N-Ethylation

  • Step 3: Alkylation of the nitrogen atom at the 1-position with an ethyl group is achieved by reaction with ethyl halides (e.g., ethyl bromide) or via reductive alkylation.

Reaction conditions:

Parameter Details
Reagents Ethyl halide (e.g., ethyl bromide) or ethylating agent
Base Suitable base such as potassium carbonate or sodium hydride
Solvent Acetonitrile, DMF, or similar polar aprotic solvent
Temperature Room temperature to reflux
Time Several hours as required

This step introduces the ethyl group at the nitrogen, completing the target molecule.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 Piperidone derivative + Hydrazine hydrate Acetic acid, 80–120 °C, 1–12 h 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core
2 Intermediate + 4-halopyridine DMSO, 80–120 °C, 1–24 h 3-(pyridin-4-yl)-substituted pyrazolo-piperidine
3 Intermediate + Ethyl halide Base, polar aprotic solvent, RT to reflux 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Research Findings and Optimization Notes

  • The use of hydrazine hydrate in the cyclization step provides a high-yielding and controllable formation of the pyrazole ring.
  • Aromatic nucleophilic substitution on fluoropyridines is favored due to the good leaving ability of fluorine and electron-deficient nature of pyridine, facilitating substitution at the 4-position.
  • Solvent choice is critical for reaction efficiency; DMSO and NMP provide high polarity and solubility for both reactants and intermediates, improving yields.
  • Temperature control is essential to avoid side reactions; typical ranges are 80–120 °C for substitution steps.
  • Alkylation steps require careful base and solvent selection to ensure selective N-ethylation without over-alkylation or ring opening.

Comparative Data Table of Key Reaction Parameters

Step Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Pyrazole ring formation Acetic acid, toluene, TFA, DMSO 80–120 1–12 70–85 Hydrazine hydrate essential
Pyridin-4-yl substitution DMSO, acetonitrile, DMF, NMP 80–120 1–24 60–80 Fluoropyridine preferred for SNAr
N-Ethylation Acetonitrile, DMF RT–reflux 2–8 75–90 Base choice critical for selectivity

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine?

Answer: The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A standard approach includes:

Primary amine alkylation : Reacting a primary amine (e.g., ethylamine) with a substituted pyrazole precursor under reflux conditions in anhydrous solvents like tetrahydrofuran (THF) .

Cyclization : Using catalysts such as copper(I) iodide or sodium ascorbate to promote triazole or pyrazole ring formation, as seen in analogous pyrazolo-pyridine syntheses .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Q. Key considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize temperature and solvent polarity to avoid byproducts (e.g., over-alkylation).

Q. What are the recommended handling and storage protocols for this compound?

Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood due to potential toxicity. Avoid skin contact; use glass or PTFE tools to minimize reactivity with metals .
  • Storage :
    • Short-term (1–2 weeks): Store at -4°C in airtight, light-resistant containers.
    • Long-term (1–2 years): -20°C under nitrogen atmosphere to prevent hydrolysis or oxidation .

Contradiction Note : suggests varying storage temperatures; validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) to determine optimal conditions.

Q. How can researchers confirm the structural identity of this compound?

Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with published data for analogous pyrazolo-pyridines (e.g., 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: calculated for C13H16N4\text{C}_{13}\text{H}_{16}\text{N}_4, m/z ≈ 228.14).
  • X-ray crystallography : Resolve crystal structure parameters (e.g., monoclinic system, space group P21/cP2_1/c, as seen in related thiopyrano-pyridines) .

Advanced Research Questions

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., serotonin receptors, based on structural analogs in ).
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., pyridine nitrogen for hydrogen bonding).
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of interactions.

Example : For analogs like 1-(1-methylpiperidin-4-yl)-3-phenylpyrazolo[4,3-c]pyridines, piperidine substitution significantly modulates binding to neurotransmitter transporters .

Q. How should researchers address contradictory data in solubility or stability studies?

Answer:

  • Controlled experiments : Replicate conditions from conflicting studies (e.g., pH, solvent polarity). For solubility discrepancies in water vs. DMSO, perform phase-solubility analysis.
  • Advanced analytics : Use dynamic vapor sorption (DVS) to study hygroscopicity or differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Statistical validation : Apply ANOVA to compare batch-to-batch variability (e.g., purity >98% via HPLC) .

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

Answer:

  • Salt formation : Test dihydrochloride salts (common in pyrazolo-pyridines) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the ethyl or pyridine positions.
  • Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life, as demonstrated for related heterocycles .

Q. How can structural analogs be leveraged to explore biological activity?

Answer:

  • Library synthesis : Modify substituents at the pyridine (position 3) or ethyl group (position 1) using parallel synthesis.
  • Bioisosteric replacement : Substitute pyridine with thiazolo[5,4-c]pyridine (e.g., CAS 165948-23-2) to assess impact on target selectivity .
  • SAR tables : Tabulate IC50_{50} values against key targets (e.g., kinases, GPCRs) for analogs like 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.